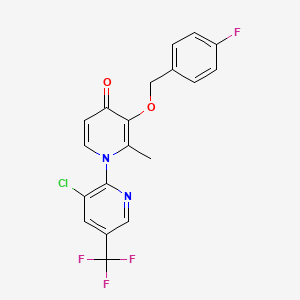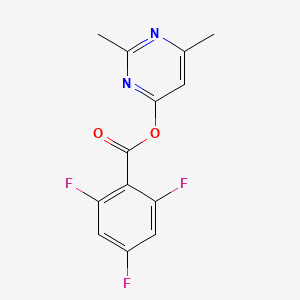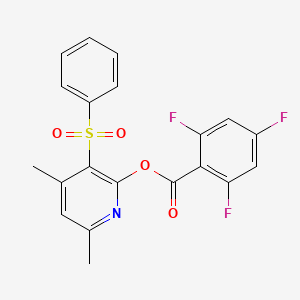
1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt was determined using X-ray crystallography, revealing that the solid and solution conformations are similar . EXAFS spectroscopy has been used to determine the local structure around the metal center in iron(III) complexes of maltol and related ligands, which can provide insights into the geometry of the pyridinone ring and its substituents .
Chemical Reactions Analysis
The reactivity of the pyridinone ring and its substituents can be inferred from related studies. For instance, the insertion reactions of carbene compounds into C–H bonds of alkanes have been explored, which could be relevant for understanding the reactivity of the trifluoromethyl group in the target compound . The bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime against fungi suggests that similar compounds may also exhibit biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, the NMR analysis of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine provided insights into the conformation of the piperidin ring in solution . The thermal stability and phase transitions of compounds can be investigated using TGA and DSC, as was done for the same compound . These studies are crucial for understanding the stability and behavior of the target compound under various conditions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1. Complex Synthesis and Structure Analysis New lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes were synthesized, incorporating various N-aryl and N-benzyl substituents on the pyridinone ring. The structural characterization of these complexes, which are challenging to crystallize due to their lipophilic nature, was achieved through EXAFS spectroscopy. This study demonstrated the ability to tailor ligands according to specific needs without altering their chelation properties, highlighting the compound's potential in creating customized chelating agents for iron(III) Schlindwein et al., 2006.
2. Crystal Structure Elucidation The crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids were determined, revealing a trigonal bipyramidal structure and forming a one-dimensional linear polymer in the crystal. This study contributes to understanding the molecular geometry of compounds involving o-fluorobenzyl groups, offering insights into their potential applications in materials science and molecular engineering Yin et al., 2004.
Molecular Interactions and Conformations
3. Molecular Conformation and Hydrogen Bonding The study of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines provided insights into their molecular conformations and the role of hydrogen bonding in forming different dimensional structures. This research is crucial for understanding the molecular behavior of these compounds, which could influence their chemical reactivity and interaction with biological targets Sagar et al., 2017.
4. Polyimides with Enhanced Solubility The synthesis of soluble polyimides derived from 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine (BAFP) showcased the creation of materials with excellent solubility and good thermal stability. The presence of both pyridine and fluorine in the polyimides suggests their potential use in high-performance materials due to their enhanced physical properties Zhang et al., 2007.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-fluorophenyl)methoxy]-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF4N2O2/c1-11-17(28-10-12-2-4-14(21)5-3-12)16(27)6-7-26(11)18-15(20)8-13(9-25-18)19(22,23)24/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLONMLATQMYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118953 | |
| Record name | 3′-Chloro-3-[(4-fluorophenyl)methoxy]-2-methyl-5′-(trifluoromethyl)[1(4H),2′-bipyridin]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone | |
CAS RN |
338965-58-5 | |
| Record name | 3′-Chloro-3-[(4-fluorophenyl)methoxy]-2-methyl-5′-(trifluoromethyl)[1(4H),2′-bipyridin]-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338965-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Chloro-3-[(4-fluorophenyl)methoxy]-2-methyl-5′-(trifluoromethyl)[1(4H),2′-bipyridin]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)
![3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036003.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
![(E)-3-(4-chlorophenyl)-2-[5-[(E)-3-(dimethylamino)prop-2-enoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B3036006.png)
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}acetic acid](/img/structure/B3036007.png)
![8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3036008.png)




![5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3036018.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B3036019.png)
![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
